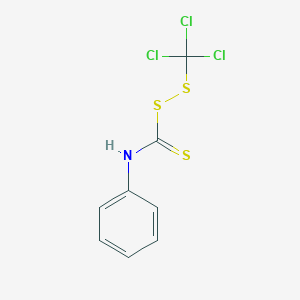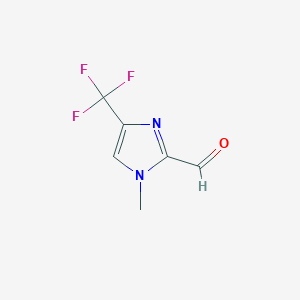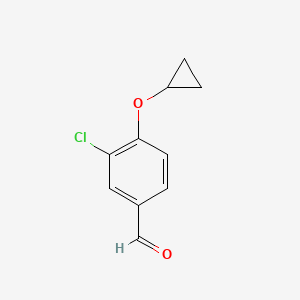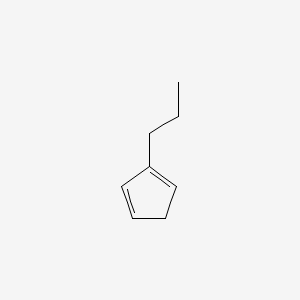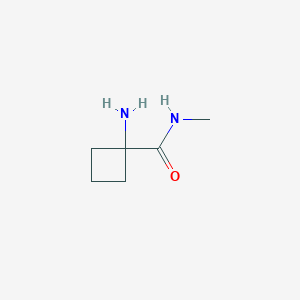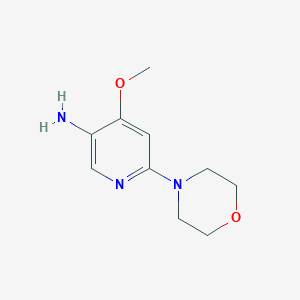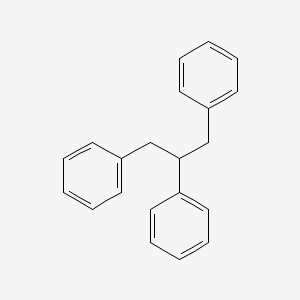![molecular formula C28H19NS B13983505 N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine](/img/structure/B13983505.png)
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and a dibenzothiophene moiety, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine typically involves multi-step organic reactions. One common method includes the coupling of 4-bromo-1-naphthalene with 4-aminodibenzothiophene under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of naphthoquinones and dibenzothiophene sulfoxides.
Reduction: Formation of reduced naphthalene and phenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug development, particularly in the design of molecules with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism by which N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological outcomes. In material science, its electronic properties are harnessed to improve the efficiency and stability of electronic devices .
相似化合物的比较
Similar Compounds
N-[4-(1-naphthalenyl)phenyl]-4-vinylphenylamine: Similar structure but with a vinyl group, used in organic electronics.
N-[4-(1-naphthalenyl)phenyl]-4-phenylamine: Lacks the dibenzothiophene moiety, used in coordination chemistry and as a building block in organic synthesis.
Uniqueness
N-[4-(1-naphthalenyl)phenyl]-4-dibenzothiophenamine stands out due to its unique combination of naphthalene, phenyl, and dibenzothiophene groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
属性
分子式 |
C28H19NS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(4-naphthalen-1-ylphenyl)dibenzothiophen-4-amine |
InChI |
InChI=1S/C28H19NS/c1-2-9-22-19(7-1)8-5-11-23(22)20-15-17-21(18-16-20)29-26-13-6-12-25-24-10-3-4-14-27(24)30-28(25)26/h1-18,29H |
InChI 键 |
WHTBVVXSCXJSCS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)NC4=CC=CC5=C4SC6=CC=CC=C56 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


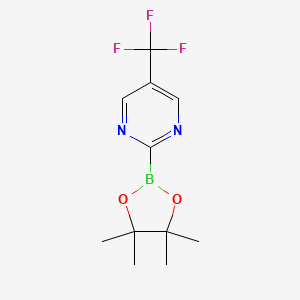
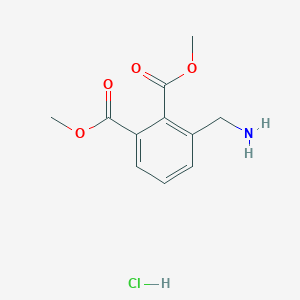
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)
